Synthesis of Anhydroleucovorin from Folic Acid: An In-depth Technical Guide
Synthesis of Anhydroleucovorin from Folic Acid: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the chemical synthesis of anhydroleucovorin (5,10-methenyl-5,6,7,8-tetrahydrofolic acid) from the starting material, folic acid. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences. This guide details the multi-step chemical conversion, including experimental protocols and quantitative data, to facilitate a thorough understanding of the synthesis process.
Introduction
Anhydroleucovorin, also known as 5,10-methenyltetrahydrofolate (5,10-CH=THF), is a key intermediate in folate metabolism and a direct precursor in the synthesis of leucovorin (folinic acid), a crucial medication used in cancer therapy to counteract the toxic effects of methotrexate and to potentiate the efficacy of 5-fluorouracil.[1][2] The synthesis of anhydroleucovorin from folic acid is a multi-step process involving the reduction of the pterin ring system and the introduction of a one-carbon unit to form the methenyl bridge.
Folic acid, a stable, synthetic oxidized form of folate, must first be reduced to the biologically active tetrahydrofolate (THF) form.[3] This reduction can be achieved through catalytic hydrogenation or by chemical reducing agents. Subsequently, THF is formylated and cyclized to yield the stable anhydroleucovorin. This guide will detail two primary synthetic routes derived from the scientific literature.
Chemical Structures
The chemical structures of the key compounds involved in this synthesis are presented below.
| Compound | Molecular Formula | Molar Mass |
| Folic Acid | C₁₉H₁₉N₇O₆[4][5] | 441.40 g/mol [4] |
| Tetrahydrofolic Acid | C₁₉H₂₃N₇O₆ | 445.43 g/mol |
| Anhydroleucovorin | C₂₀H₂₁N₇O₆[6][7] | 455.43 g/mol [7] |
Synthesis Pathway
The overall synthetic pathway from folic acid to anhydroleucovorin involves two main stages: the reduction of folic acid to tetrahydrofolic acid, and the subsequent formylation and cyclization to form the methenyl bridge.
Experimental Protocols
This section provides detailed experimental methodologies for the synthesis of anhydroleucovorin from folic acid.
Route 1: Synthesis via Tetrahydrofolic Acid Intermediate
This route involves the initial preparation of tetrahydrofolic acid (THF) from folic acid, followed by its conversion to anhydroleucovorin.
This protocol is adapted from a method utilizing sodium borohydride for the reduction of folic acid.
Materials:
-
Folic acid dihydrate (FA·2H₂O)
-
Sodium borohydride (NaBH₄)
-
95% Formic acid (HCO₂H)
-
Concentrated Hydrochloric acid (HCl)
-
Ascorbic acid
Procedure:
-
Treat 10.0 g (20.9 mmol) of folic acid dihydrate with sodium borohydride.
-
Decompose the excess sodium borohydride.
-
Dilute the resulting solution (pH 7) with 270 ml of 95% formic acid. A precipitate of 5,6,7,8-tetrahydrofolic acid will form and then redissolve as the volume of formic acid increases (final pH 1.1).
-
After standing for 18 hours at room temperature, remove the inorganic precipitate by filtration.
-
Treat the filtrate with 3.5 ml of concentrated HCl and evaporate to dryness under reduced pressure at 40°C to yield crude tetrahydrofolic acid.[8]
This protocol describes the formylation and cyclization of the prepared THF.
Materials:
-
Crude Tetrahydrofolic Acid (THF) from the previous step
-
Triethyl orthoformate ((EtO)₃CH)
-
Water
-
Ascorbic acid
-
Diethyl ether (Et₂O)
-
Phosphorus pentoxide (P₂O₅)
Procedure:
-
Prepare a solution of 2.4 g of crude THF in a 1:2 mixture of H₂O and triethyl orthoformate (60 ml total volume) containing 0.25 g of ascorbic acid.[8]
-
Reflux the solution for five hours.[8]
-
Allow the mixture to stand at room temperature for 18 hours.[8]
-
Dilute the resulting mixture with triethyl orthoformate.[8]
-
Collect the solid product by filtration, wash with diethyl ether, and dry in vacuo over P₂O₅ to yield crude anhydroleucovorin chloride ((5,10-CH=THF)⁺Cl⁻).[8]
Route 2: One-Pot Formylation and Reduction of Folic Acid
This protocol, adapted from patent literature, describes a process where formylation of folic acid is followed by catalytic hydrogenation.
Materials:
-
Folic Acid (FA)
-
98% Formic Acid (HCO₂H)
-
Platinum(IV) oxide (PtO₂) catalyst
-
Trifluoroacetic acid (CF₃CO₂H)
-
Hydrogen gas (H₂)
Procedure:
-
Preparation of 10-Formylfolic Acid (10-CHO-FA): Treat folic acid with 98% formic acid under a nitrogen atmosphere at 60°C to produce 10-formylfolic acid. This crude product is used directly in the next step.[8]
-
Hydrogenation to Anhydroleucovorin: a. Suspend 1.50 g of PtO₂ in 600 ml of trifluoroacetic acid and hydrogenate at 24°C and atmospheric pressure until the theoretical volume of H₂ is absorbed.[8] b. Add a solution of crude 10-CHO-FA (from 30 g of folic acid) in 900 ml of trifluoroacetic acid to this mixture.[8] c. Hydrogenate the entire mixture with rapid stirring at 24.5°C and atmospheric pressure. The theoretical amount of H₂ should be absorbed within 2.5 hours.[8] d. The resulting product is the precursor to anhydroleucovorin, which is typically then converted to leucovorin.
Quantitative Data
The following table summarizes the available quantitative data from the cited experimental protocols. It is important to note that specific yield data for the anhydroleucovorin synthesis step alone is often not reported, as it is typically an intermediate in the synthesis of leucovorin.
| Parameter | Value | Conditions | Reference |
| Route 1 | |||
| THF from Folic Acid | Not specified | Reduction with NaBH₄ | [8] |
| Anhydroleucovorin from THF | 1.5 g (crude) | Starting with 2.4 g crude THF | [8] |
| Route 2 | |||
| 10-CHO-FA from Folic Acid | 37.1 g (crude) | Starting with 30 g Folic Acid | [8] |
| Hydrogenation Time | < 2.5 hours | PtO₂ catalyst in CF₃CO₂H | [8] |
| Overall Yield (to Leucovorin) | ~22% (bioassay) | For an older procedure | [8] |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and isolation of anhydroleucovorin.
Conclusion
The synthesis of anhydroleucovorin from folic acid is a well-established, albeit multi-step, chemical process. The protocols detailed in this guide, primarily derived from patent literature, provide a solid foundation for the laboratory-scale production of this important pharmaceutical intermediate. Successful synthesis relies on the careful control of reaction conditions, particularly during the reduction of the pterin ring, which is susceptible to oxidation. The choice between the two-step route via a THF intermediate and the one-pot formylation-reduction method will depend on the desired scale, purity requirements, and available equipment. Further optimization of these procedures may be necessary to achieve higher yields and purity for specific applications.
References
- 1. Methylene tetrahydrofolate dehydrogenase/cyclohydrolase and the synthesis of 10-CHO-THF are essential in Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN1032206C - Process for preparing tetrahydrofolic acid - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. One-pot enzymatic synthesis of l-5-methyltetrahydrofolate from folic acid using enzyme cascades - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. Biochemistry, Tetrahydrofolate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of leucovorin | Semantic Scholar [semanticscholar.org]
- 8. US4206307A - Preparation of tetrahydrofolic acid from folic acid - Google Patents [patents.google.com]
